molecular formula C12H9N3O B1523224 6-(4-Aminophenoxy)pyridine-3-carbonitrile CAS No. 1094672-05-5

6-(4-Aminophenoxy)pyridine-3-carbonitrile

Cat. No. B1523224
M. Wt: 211.22 g/mol
InChI Key: WUAFDQWRXXMCBX-UHFFFAOYSA-N
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Description

“6-(4-Aminophenoxy)pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 1094672-05-5. It has a molecular weight of 211.22 and its IUPAC name is 6-(4-aminophenoxy)nicotinonitrile . It is used in diverse scientific research due to its versatile nature, finding applications in fields like pharmaceuticals, materials science, and organic chemistry.


Molecular Structure Analysis

The molecular formula of “6-(4-Aminophenoxy)pyridine-3-carbonitrile” is C12H9N3O . The InChI code is 1S/C12H9N3O/c13-7-9-1-6-12(15-8-9)16-11-4-2-10(14)3-5-11/h1-6,8H,14H2 .

Scientific Research Applications

Corrosion Inhibition

6-(4-Aminophenoxy)pyridine-3-carbonitrile derivatives have been studied for their role in corrosion inhibition. Ansari, Quraishi, and Singh (2015) explored the corrosion inhibition effect of pyridine derivatives on mild steel in hydrochloric acid, highlighting the potential of these compounds in protecting metals from corrosion (Ansari, Quraishi, & Singh, 2015).

Antimicrobial Activity

The antimicrobial activity of 6-(4-Aminophenoxy)pyridine-3-carbonitrile derivatives has also been a subject of research. Rostamizadeh et al. (2013) synthesized pyrazolo[3,4-d]pyrimidine derivatives from 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile and evaluated their antibacterial effectiveness (Rostamizadeh et al., 2013). Similarly, Bogdanowicz et al. (2013) investigated novel 4-Pyrrolidin-3-cyanopyridine derivatives for their antibacterial properties, contributing to the search for new antimicrobial agents (Bogdanowicz et al., 2013).

Chemical Synthesis and Characterization

There has been significant research into the synthesis and structural analysis of 6-(4-Aminophenoxy)pyridine-3-carbonitrile derivatives. For instance, the work by Ganapathy et al. (2015) on the synthesis and structural analysis of 2-Amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano [2, 3-d] pyrazolo [3, 4-b] pyridine-3-carbonitrile provides insights into the crystal structure of such compounds (Ganapathy et al., 2015).

Interaction with Biological Molecules

The interactions of 6-(4-Aminophenoxy)pyridine-3-carbonitrile derivatives with biological molecules have been a topic of interest. Wu et al. (2007) studied the interactions of these compounds with lysozyme, providing valuable information on the biological interactions of these chemicals (Wu et al., 2007).

properties

IUPAC Name

6-(4-aminophenoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-7-9-1-6-12(15-8-9)16-11-4-2-10(14)3-5-11/h1-6,8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAFDQWRXXMCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Aminophenoxy)pyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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